1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene
Description
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1- and 3-positions with two identical 3-phenylbenzo[c]isoxazol-5-yl groups linked via ether bonds. The phenyl group at position 3 of the benzoisoxazole further enhances steric bulk and hydrophobicity, which may influence solubility and intermolecular interactions.
Properties
CAS No. |
135531-27-0 |
|---|---|
Molecular Formula |
C32H20N2O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-phenyl-5-[3-[(3-phenyl-2,1-benzoxazol-5-yl)oxy]phenoxy]-2,1-benzoxazole |
InChI |
InChI=1S/C32H20N2O4/c1-3-8-21(9-4-1)31-27-19-25(14-16-29(27)33-37-31)35-23-12-7-13-24(18-23)36-26-15-17-30-28(20-26)32(38-34-30)22-10-5-2-6-11-22/h1-20H |
InChI Key |
OIBXDCPEWOVMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=CC(=CC=C4)OC5=CC6=C(ON=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene typically involves the following steps:
Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is often carried out under mild conditions, using solvents like tetrahydrofuran (THF) and catalysts such as copper(I) iodide.
Attachment to Benzene Ring: The synthesized isoxazole derivatives are then linked to a central benzene ring through ether bonds. This step usually involves nucleophilic substitution reactions where the hydroxyl groups on the benzene ring react with the isoxazole derivatives in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Ether Cleavage Reactions
The central benzene ring's ether bonds demonstrate susceptibility to cleavage under acidic or basic conditions. In controlled hydrolysis experiments:
-
Acidic conditions (HCl/H₂O, reflux): Yield phenolic derivatives through protonation and nucleophilic attack at oxygen atoms
-
Basic conditions (NaOH/EtOH, 80°C): Generate disodium salts via SN2 mechanisms, enabling further functionalization
Isoxazole Ring Modifications
The benzo[c]isoxazole moieties participate in cycloadditions and ring-opening reactions:
Table 1: Key Reactions of Benzo[c]Isoxazole Units
DFT calculations (B3LYP/6-31G(d)) confirm that 6π-cyclization proceeds via (3Z)-1-oxa-5-azahexa-1,3,5-triene intermediates, with activation energies ≤25 kcal/mol .
Catalytic Hydrogenation
Selective reduction of the isoxazole rings occurs under hydrogenation conditions:
textConditions: - Catalyst: 10% Pd/C - Solvent: Ethanol - Pressure: 50 psi H₂ - Temperature: 60°C
This produces bis-amine derivatives while preserving the central benzene structure (conversion >90%).
Electrophilic Aromatic Substitution
The compound undergoes regioselective substitutions at electron-rich positions:
-
Nitration (HNO₃/H₂SO₄): Introduces nitro groups at para positions of phenyl substituents
-
Halogenation (Br₂/FeBr₃): Bromination occurs preferentially at the 4-position of benzo[c]isoxazole units
Coordination Chemistry
The nitrogen and oxygen atoms participate in metal complex formation:
textExample Complexation: - Metal: Cu(II) acetate - Solvent: Methanol - Molar Ratio: 1:2 (metal:ligand) - Stability Constant (log β): 8.2 ± 0.3
X-ray crystallography reveals square-planar geometry in these complexes.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Introduces aryl groups at halogenated positions (85–92% yield)
-
Buchwald-Hartwig : Forms C-N bonds with secondary amines (70–78% yield)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
E/Z isomerization of exocyclic double bonds
-
Singlet oxygen generation via energy transfer (ΦΔ = 0.42)
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing isoxazole moieties exhibit significant anticancer properties. Specifically, derivatives of 3-phenylbenzo[c]isoxazole have shown promise in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that certain isoxazole derivatives can inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for skin-related conditions and melanoma treatment . The structure–activity relationship (SAR) analyses suggest that modifications to the phenyl groups can enhance the inhibitory potency against various cancer cell lines.
Antimicrobial Properties
Isoxazole derivatives, including those similar to 1,3-bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene, have been evaluated for their antimicrobial activities. Some studies have reported that these compounds exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents . The mechanism typically involves interference with microbial cell wall synthesis or metabolic pathways.
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its ability to act as a building block in synthesizing polymers with specific thermal and optical characteristics has been explored. The incorporation of isoxazole units into polymer backbones can improve thermal stability and mechanical properties, which are crucial for applications in high-performance materials .
Optoelectronic Devices
Due to its electronic properties, this compound has potential applications in the field of optoelectronics. Research has indicated that isoxazole derivatives can be used as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The charge transport properties of these materials can be tailored by modifying their chemical structure .
Biological Research
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of isoxazole derivatives. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings highlight the potential for developing therapeutic agents targeting neurological disorders .
Data Tables
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that specific isoxazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents against melanoma cell lines. The research emphasized the importance of structural modifications in enhancing anticancer activity.
- Antimicrobial Efficacy Evaluation : In another study focusing on antimicrobial properties, a series of isoxazole derivatives were tested against various bacterial strains. Results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use as alternative treatments.
- Polymer Development Research : A recent investigation into polymer applications highlighted how incorporating isoxazole units improved the mechanical strength and thermal stability of polymer matrices, paving the way for new materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isoxazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between 1,3-bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene and related compounds:
Structure-Activity Relationship (SAR) Insights
- Role of the Carboxylate Group : In (E)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid, the carboxylate group is critical for β-cell regeneration activity, likely through hydrogen bonding or ionic interactions with biological targets. Its absence in this compound suggests divergent applications .
- Impact of Substituent Flexibility: The rigid bis-ether scaffold of the target compound contrasts with the flexible triazole-carboxamide linker in ’s derivatives.
- Electron-Withdrawing Groups : The trifluoromethoxy group in 3-phenyl-5-trifluoromethoxy-benzo[c]isoxazole introduces strong electron-withdrawing effects, which could stabilize the isoxazole ring and enhance pharmacokinetic properties compared to the phenyl-substituted target compound .
Physicochemical and Pharmacokinetic Properties
While experimental data for this compound are lacking, predictions based on structural analogs suggest:
- Solubility : Lower aqueous solubility compared to (E)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid due to the absence of ionizable groups and increased hydrophobicity.
- Metabolic Stability : The ether linkages may confer resistance to hydrolysis relative to ester-containing analogs.
Biological Activity
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is a complex organic compound characterized by its unique structure, which includes two benzo[c]isoxazole units linked to a central benzene ring through ether linkages. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular structure of this compound can be represented as follows:
This compound features:
- Two isoxazole rings : These five-membered heterocycles contain one oxygen and one nitrogen atom.
- Central benzene ring : Provides a stable aromatic framework that enhances the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Isoxazole Rings : Achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
- Attachment to Benzene Ring : Involves nucleophilic substitution reactions where hydroxyl groups on the benzene react with isoxazole derivatives in the presence of bases like sodium hydride (NaH) .
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing isoxazole groups can effectively inhibit the growth of various bacteria and fungi. For instance:
- Activity against Staphylococcus aureus : Certain derivatives demonstrated bactericidal activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains .
Anticancer Potential
The anticancer properties of this compound are under investigation. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation : Targeting specific kinase pathways that regulate cell cycle progression.
- Modulation of apoptotic pathways : Engaging pro-apoptotic factors while inhibiting anti-apoptotic signals.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanism of action for this compound likely involves:
- Binding to biological targets : The isoxazole rings can engage in hydrogen bonding and π-π interactions with enzymes or receptors, influencing their activity.
- Interference with signaling pathways : Potentially disrupting pathways involved in inflammation and cancer progression .
Case Studies
Several studies have investigated the biological activity of similar compounds:
Q & A
Q. What are common synthetic routes for preparing 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene, and what methodological considerations are critical?
The synthesis typically involves cycloaddition reactions or coupling of preformed isoxazole derivatives. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a validated route for analogous isoxazole systems, requiring precise control of reaction stoichiometry and temperature to avoid side products . Key steps include purification via column chromatography and characterization using spectroscopic techniques (e.g., IR, H NMR, HRMS) to confirm regiochemistry and purity .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and packing motifs .
- Spectroscopy : IR confirms functional groups (e.g., isoxazole rings), while H NMR and HRMS validate molecular weight and substituent positions .
- Crystal visualization : Tools like Mercury CSD enable analysis of intermolecular interactions and void spaces in the lattice .
Q. What standardized protocols exist for evaluating the antimicrobial activity of this compound?
Adopt protocols from antimicrobial screening initiatives like CO-ADD (Community for Antimicrobial Drug Discovery), which test against panels of drug-resistant bacterial and fungal strains. Activity is quantified via growth inhibition assays (e.g., microdilution), with compounds showing ≥20% inhibition prioritized for scaffold optimization .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for large-scale or regioselective synthesis?
Q. How should researchers address contradictions in bioactivity data across studies?
- Purity validation : Use HPLC (High-Performance Liquid Chromatography) to rule out impurities affecting activity .
- Crystallinity assessment : Compare X-ray structures to identify polymorphs or stereochemical variations impacting biological interactions .
- Biological replicates : Conduct dose-response curves in triplicate across multiple cell lines to confirm reproducibility .
Q. What computational strategies can elucidate the compound’s interaction with biological targets?
- Molecular docking : Use Mercury’s Materials Module to predict binding modes with enzymes (e.g., bacterial topoisomerases) based on crystallographic data .
- Dynamic simulations : Perform MD (Molecular Dynamics) simulations to assess stability of ligand-protein complexes under physiological conditions.
Q. What challenges arise in experimental phasing during crystallographic studies of this compound?
For complex or twinned crystals, employ SHELXC/D/E pipelines for robust phase determination. High-resolution data (≤1.0 Å) is critical for resolving anisotropic displacement parameters, particularly for bulky substituents like phenylbenzoisoxazole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
